cis-3-Phenyl-cyclohexanol
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Overview
Description
(1R,3S)-3-Phenylcyclohexanol is a chiral alcohol with a cyclohexane ring substituted with a phenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3S)-3-Phenylcyclohexanol typically involves the reduction of the corresponding ketone, (1R,3S)-3-Phenylcyclohexanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the desired stereochemistry is maintained .
Industrial Production Methods: Industrial production of (1R,3S)-3-Phenylcyclohexanol may involve catalytic hydrogenation processes, where the ketone is hydrogenated in the presence of a chiral catalyst to produce the alcohol with high enantiomeric purity. This method is advantageous for large-scale production due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (1R,3S)-3-Phenylcyclohexanol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction can convert the alcohol to the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in pyridine.
Major Products:
Oxidation: (1R,3S)-3-Phenylcyclohexanone.
Reduction: (1R,3S)-3-Phenylcyclohexane.
Substitution: (1R,3S)-3-Phenylcyclohexyl chloride or bromide
Scientific Research Applications
(1R,3S)-3-Phenylcyclohexanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis
Mechanism of Action
The mechanism of action of (1R,3S)-3-Phenylcyclohexanol involves its interaction with specific molecular targets, depending on its application. In organic synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the reaction products. In biological systems, its mechanism may involve binding to specific enzymes or receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
(1R,3S)-3-Phenylcyclohexanone: The ketone analog of (1R,3S)-3-Phenylcyclohexanol.
(1R,3S)-3-Phenylcyclohexane: The fully reduced analog.
(1R,3S)-3-Phenylcyclohexyl chloride: The halogenated analog.
Uniqueness: (1R,3S)-3-Phenylcyclohexanol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis, where the control of stereochemistry is crucial .
Properties
Molecular Formula |
C12H16O |
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Molecular Weight |
176.25 g/mol |
IUPAC Name |
(1R,3S)-3-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C12H16O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11-13H,4,7-9H2/t11-,12+/m0/s1 |
InChI Key |
YXBPBFIAVFWQMT-NWDGAFQWSA-N |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)O)C2=CC=CC=C2 |
Canonical SMILES |
C1CC(CC(C1)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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